Benzene, (1,3,3-trichloro-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (1,3,3-trichloro-2-propenyl)- is an organic compound with the molecular formula C9H9Cl3 It is a derivative of benzene, where three chlorine atoms are attached to the propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1,3,3-trichloro-2-propenyl)- typically involves the chlorination of benzene derivatives under controlled conditions. One common method is the reaction of benzene with trichloroacetaldehyde in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where benzene is reacted with chlorine gas in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzene, (1,3,3-trichloro-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated benzoic acids.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated benzene derivatives.
Substitution: Benzene derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Benzene, (1,3,3-trichloro-2-propenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzene, (1,3,3-trichloro-2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Comparison
Benzene, (1,3,3-trichloro-2-propenyl)- is unique due to the specific positioning of the chlorine atoms on the propenyl group. This structural difference imparts distinct chemical properties and reactivity compared to other trichlorobenzene derivatives. For example, the reactivity towards nucleophiles and the types of products formed in substitution reactions can vary significantly.
Properties
CAS No. |
62098-05-9 |
---|---|
Molecular Formula |
C9H7Cl3 |
Molecular Weight |
221.5 g/mol |
IUPAC Name |
1,3,3-trichloroprop-2-enylbenzene |
InChI |
InChI=1S/C9H7Cl3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6,8H |
InChI Key |
GPQWWQDXHOURGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.